hypobromous acid
Description
Properties
CAS No. |
15656-19-6 |
|---|---|
Molecular Formula |
BrHO |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Hypobromous Acid
Laboratory-Scale Synthesis Pathways
The synthesis of hypobromous acid in a laboratory setting can be achieved through several distinct chemical routes, each with its own set of conditions and applications.
Bromine Hydrolysis Reactions
The most fundamental method for producing this compound is through the hydrolysis of bromine (Br₂) in water. This reversible reaction establishes an equilibrium between bromine, water, this compound, and hydrobromic acid (HBr). wikipedia.orggeeksforgeeks.org
Reaction: Br₂ + H₂O ⇌ HOBr + HBr
To favor the formation of this compound and drive the equilibrium to the right, it is crucial to remove the hydrobromic acid as it forms. One common laboratory technique involves the use of silver phosphate (B84403) (Ag₃PO₄). In this method, bromine water is treated with a slurry of silver phosphate, which precipitates the bromide ions as silver bromide (AgBr) and neutralizes the H⁺ ions. cdnsciencepub.com The resulting this compound can then be separated by distillation. cdnsciencepub.com
Another approach involves reacting bromine with a suspension of mercuric oxide in water. This reaction yields a solution of this compound, which can be decanted from the mercuric bromide precipitate.
Electrochemical Generation Techniques for this compound
Electrochemical methods offer a controlled and often in-situ approach to this compound generation. These techniques typically involve the electrolysis of an aqueous solution containing bromide ions. tidjma.tntidjma.tn
In a typical setup, an electric current is passed through a solution containing bromide ions, often from a salt like sodium bromide (NaBr). google.com At the anode, bromide ions are oxidized to form this compound. acs.orgtpsgc-pwgsc.gc.ca The pH of the electrolyte is a critical parameter and is generally maintained between 5 and 8 to optimize the formation and stability of this compound. google.com Buffers are often employed to control the pH during electrolysis. google.com
This method allows for the generation of this compound without the direct handling of liquid bromine, which is a significant safety advantage. The concentration of the generated this compound can be controlled by adjusting parameters such as current density, bromide concentration, and pH. tidjma.tnacs.org
Oxidative Routes Involving Bromide Species
This compound can also be synthesized by the oxidation of bromide ions using various oxidizing agents. A common and efficient method involves the reaction of a bromide salt, such as hydrogen bromide (HBr), with sodium hypochlorite (B82951) (bleach, NaOCl) in an aqueous solution. envirotech.com
Reaction: HBr + NaOCl → HOBr + NaCl
This reaction is rapid, often completing in seconds to minutes, particularly at a pH around 7.2. envirotech.com This method is advantageous as it utilizes readily available precursors. envirotech.com
Another oxidative route involves the use of hydrogen peroxide (H₂O₂) to oxidize bromide ions. This reaction is notably catalyzed by enzymes called bromoperoxidases in nature. wikipedia.orgtestbook.com In a laboratory setting, this can be achieved under specific conditions, providing a pathway that avoids the use of chlorine-based oxidants.
Precursor Chemistry and Reaction Optimization for this compound Yield
The choice of precursors and the optimization of reaction conditions are paramount for maximizing the yield and stability of this compound.
For bromine hydrolysis, the key to high yield is the efficient removal of the HBr byproduct. cdnsciencepub.com In the electrochemical generation, the precursor is typically a water-soluble bromide salt like sodium bromide, calcium bromide, or potassium bromide. google.com The efficiency of this process is influenced by the concentration of bromide ions, the pH of the solution, and the type of electrode used. tidjma.tn
In the oxidative route using hypochlorite, hydrogen bromide is a common precursor due to its clean reaction to form this compound. envirotech.com The molar ratio of the reactants is a critical factor. For instance, in the reaction of a bromide with a hypochlorite, a molar ratio of approximately 0.4 to 0.8 of hypochlorite to bromide is often preferred to avoid wasting the bromide precursor or causing volatilization of the hypobromite (B1234621). google.com
Reaction temperature and pH are universally critical parameters for optimizing this compound yield. This compound is unstable and decomposes, particularly at higher temperatures and in alkaline solutions. wikipedia.orgenvirotech.com Therefore, reactions are typically carried out at or below room temperature (around 20-25°C) and at a pH that favors the existence of HOBr over the hypobromite ion (OBr⁻), generally in the slightly acidic to neutral range. The pKa of this compound is approximately 8.65, meaning it is the dominant species at a pH below this value. wikipedia.orgtestbook.com
Stabilizers can also be employed to enhance the shelf-life of this compound solutions. For instance, sulfamic acid can be used to form stabilized sulfamate-hypobromite complexes.
Table 1: Key Parameters for this compound Synthesis Optimization
| Parameter | Bromine Hydrolysis | Electrochemical Generation | Oxidative Routes (e.g., with NaOCl) |
| Precursors | Bromine (Br₂), Water (H₂O) | Bromide Salts (e.g., NaBr) | Hydrogen Bromide (HBr), Sodium Hypochlorite (NaOCl) |
| Key Condition | Efficient removal of HBr | Controlled pH (5-8), Current Density | Molar Ratio of Reactants, pH (6.9-7.4) |
| Temperature | Typically ≤ 25°C | Ambient | Cool water is preferred |
| pH | Neutral to slightly acidic | 5-8 | 6.9-7.4 |
Spectroscopic Characterization and Purity Assessment of Synthesized this compound
Due to its inherent instability, the characterization and purity assessment of this compound solutions are crucial. Spectroscopic methods are primary tools for this purpose.
UV-Visible Spectroscopy: this compound exhibits a characteristic absorption spectrum in the ultraviolet-visible range. The peak absorbance allows for its quantification. cdnsciencepub.com For instance, the disappearance of the bromine absorbance peak around 390 nm and the appearance of the this compound peak can be monitored to follow the reaction progress. cdnsciencepub.com
Infrared Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the vibrational frequencies of the HOBr molecule. The fundamental frequencies for HOBr include the OH stretch, the H-O-Br bend, and the O-Br stretch. washington.edu
Purity Assessment: The purity of a this compound solution is often assessed by determining the concentration of potential impurities, such as unreacted bromine, bromide ions, and bromate (B103136) ions (BrO₃⁻), which can form from the disproportionation of hypobromite. Analytical methods for purity assessment include:
Titration: The total oxidizing power of the solution (this compound + bromine + bromate) can be determined by iodometric titration with a standard sodium thiosulfate (B1220275) solution. cdnsciencepub.com By selectively removing or masking certain species, the concentration of each can be determined.
Chromatography: Techniques like ion chromatography can be used to separate and quantify anionic species such as bromide and bromate. Gas chromatography-mass spectrometry (GC-MS) can be used to detect and quantify volatile bromine compounds. envirotech.com
Electrochemical Sensors: Ion-selective electrodes can be used to measure the concentration of bromide ions in the solution.
The combination of these spectroscopic and analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, concentration, and purity.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Frequency Range | Application |
| UV-Visible Spectroscopy | 250 - 550 nm washington.edu | Quantification, Reaction Monitoring |
| FTIR Spectroscopy | ~3615 cm⁻¹ (OH stretch), ~1163 cm⁻¹ (bend), ~620 cm⁻¹ (OBr stretch) washington.edu | Structural Identification |
Reaction Kinetics and Mechanistic Pathways of Hypobromous Acid
Fundamental Reaction Pathways
Hypobromous acid participates in several fundamental reaction pathways, including the oxidation of organic substrates, halogenation reactions, and its own disproportionation and decomposition. The specific pathway and kinetics are often dependent on factors such as pH, temperature, and the presence of catalysts or other reactants.
Oxidation Mechanisms of Organic Substrates by this compound
This compound is a potent oxidizing agent and reacts with a variety of organic substrates. The mechanisms often involve the transfer of oxygen or bromine atoms, leading to the oxidation of the organic molecule.
For instance, HOBr reacts with organic matter, including natural organic matter (NOM), through both electrophilic substitution and electron transfer reactions researchgate.netethz.ch. These reactions can lead to the formation of halogenated byproducts or non-halogenated oxidation products researchgate.netethz.ch. Studies on the reaction of HOBr with NOM have shown biphasic kinetics, with a fast initial phase attributed to reactions with aromatic functional groups, such as phenolic structures researchgate.netethz.chresearchgate.net. The apparent second-order rate constants for the faster reaction phase with NOM at pH 7.0 can range significantly, indicating the involvement of structures like vanillin-like compounds researchgate.net.
HOBr also reacts readily with biological molecules, including amino acids and proteins nih.gov. The reaction rates vary significantly depending on the specific amino acid residue. The second-order rate constants (at 22 °C, pH 7.4) for reactions with protein sites decrease in the order: Cys > Trp ≈ Met ≈ His ≈ α-amino > disulfide > Lys ≈ Tyr >> Arg > backbone amides > Gln/Asn nih.gov. HOBr generally reacts 30-100 fold faster with most residues compared to hypochlorous acid (HOCl), although Cys and Met residues are approximately 10-fold less reactive nih.gov. Ring halogenation of tyrosine residues by HOBr is notably faster (approximately 5000-fold) than by HOCl nih.gov.
The reaction of HOBr with glycosaminoglycans, components of the extracellular matrix, generates polymer-derived N-bromo derivatives. The decomposition of these N-bromo species can lead to polymer fragmentation and modification, potentially contributing to tissue damage in inflammatory diseases nih.gov.
Halogenation Reactions (Electrophilic and Radical Mechanisms)
This compound is involved in halogenation reactions, primarily through electrophilic mechanisms, although radical pathways can also occur under specific conditions.
In the electrophilic addition to alkenes, HOBr adds across the double bond to form halohydrins msu.eduaakash.ac.in. The mechanism typically involves the electrophilic attack of a positively polarized bromine species (derived from HOBr) on the alkene's pi electrons, forming a cyclic bromonium ion intermediate stackexchange.comjove.com. Water then acts as a nucleophile, attacking the more substituted carbon of the bromonium ion to open the ring, followed by deprotonation to yield the halohydrin stackexchange.comjove.com. This addition usually occurs in an anti fashion and follows Markovnikov's rule, where the hydroxyl group attaches to the more substituted carbon msu.edumsu.edu.
While electrophilic mechanisms are dominant in many HOBr reactions, radical mechanisms can also be relevant. For example, the decomposition of N-bromo derivatives formed from the reaction of HOBr with glycosaminoglycans can generate nitrogen-centered radicals, leading to polymer fragmentation nih.gov. Radical addition of HBr to alkenes can be initiated by peroxides or light, generating bromine radicals that add to the alkene masterorganicchemistry.com. Although this specifically refers to HBr, it illustrates that bromine species can participate in radical processes.
Disproportionation and Decomposition Pathways of this compound
This compound is inherently unstable and undergoes disproportionation and decomposition reactions, particularly in aqueous solutions.
The disproportionation of aqueous HOBr is a second-order reaction with respect to HOBr concentration, with a maximum rate observed between pH 3 and 8 acs.orgnih.govacs.orgpurdue.edu. The rate decreases significantly above pH 8 as the hypobromite (B1234621) ion (OBr⁻) forms acs.orgnih.govacs.org. Below pH 3, the rate is suppressed due to the reversibility of initial decomposition steps acs.orgnih.govacs.org. The disproportionation can be catalyzed by bases such as phosphate (B84403) and carbonate ions acs.orgnih.govacs.org.
The disproportionation of HOBr can lead to the formation of bromate (B103136) ions (BrO₃⁻), a significant concern in water disinfection processes acs.orgpurdue.edu. The stoichiometry of the disproportionation varies with pH; above pH 8, the initial product is bromite (B1237846) (BrO₂⁻), while below pH 4, bromine (Br₂) and bromate (BrO₃⁻) are formed acs.orgnih.gov. Between pH 4 and 7, the stoichiometry is variable acs.orgnih.gov.
Hypobromite salts are also unstable and undergo a slow disproportionation to yield bromate and bromide salts geeksforgeeks.orgtestbook.com. The decay of HOBr solutions can result in the formation of hydrogen bromide or bromine, and this decay rate increases with temperature and accelerates as the pH drops, becoming an autocatalytic process at higher concentrations envirotech.com.
Role in Redox Chemistry
This compound plays a significant role in redox chemistry due to the variable oxidation states of bromine. It can act as an oxidizing agent, being reduced in the process, or be involved in reactions where bromine undergoes changes in oxidation state through disproportionation or reaction with other redox-active species.
Interactions with Diverse Reducing Agents
As a strong oxidant, HOBr reacts with various reducing agents. In a redox reaction, the oxidizing agent (HOBr) gains electrons and is reduced, while the reducing agent loses electrons and is oxidized libretexts.orgwikipedia.org.
HOBr reacts with organic compounds through electron transfer processes, in addition to electrophilic substitution researchgate.netethz.ch. This is particularly relevant in its reactions with natural organic matter, where electron transfer can lead to the formation of non-halogenated oxidation products researchgate.net.
HOBr also reacts with inorganic species that can act as reducing agents. For example, it reacts with chlorine(III) (HClO₂) under acidic conditions in a two-step redox process involving the formation of a BrClO₂ intermediate nih.govacs.org. This intermediate is a powerful oxidant nih.govacs.org.
In biological systems, HOBr reacts with various components, including thiols and proteins, where it acts as an oxidant nih.govnih.gov. The reaction with thiols can lead to the formation of disulfides or further oxidized sulfur species rsc.org.
Mechanistic Studies of Electron Transfer Processes
Mechanistic studies of electron transfer processes involving HOBr aim to understand the pathways and kinetics of electron transfer between HOBr and various substrates.
Studies on the reaction of HOBr with polycyclic aromatic hydrocarbons (PAHs) have shown that HOBr can accelerate both electrophilic substitution and single electron transfer (SET) reactions nih.gov. The second-order rate constants for HOBr reactions with PAHs via SET are significantly higher than those for HOCl nih.gov.
The reaction of HOBr with chlorine(III) provides an example of a well-studied electron transfer process involving an inorganic reducing agent nih.govacs.org. The mechanism involves the formation and subsequent reaction of the BrClO₂ intermediate, highlighting the complexity of electron transfer pathways involving hypohalous acids nih.govacs.org.
While detailed electron transfer mechanisms can be complex and substrate-specific, they generally involve the transfer of one or more electrons from the reducing agent to HOBr, leading to the reduction of bromine (e.g., from +1 in HOBr to 0 in Br₂ or -1 in Br⁻). These processes are often coupled with proton transfer and the formation of intermediates.
Catalytic Influences on this compound Reactivity and Selectivity
The reactivity and selectivity of this compound can be significantly influenced by the presence of catalysts. General acid catalysis plays a role in certain reactions involving HOBr. For instance, the oxidation of bromide by hypochlorous acid (HOCl), which can lead to the formation of HOBr, is subject to general acid catalysis, where proton-donating species accelerate the reaction. nih.gov While this example pertains to the formation of HOBr, it illustrates how acid catalysis can impact reactions within the hypohalous acid system.
Studies on the disproportionation of this compound have shown that this process can be catalyzed by certain species. Phosphate (HPO₄²⁻) and carbonate (CO₃²⁻) ions have been observed to catalyze the decomposition of HOBr. acs.org This catalytic effect is described as a general-base-assisted pathway in the rate expression for the disproportionation. acs.org
Metal oxides have also been identified as catalysts for reactions involving bromine species, including those accountable for the formation of brominated disinfection byproducts (Br-DBPs). researchgate.net This suggests that various surfaces and dissolved species can influence HOBr reactivity in complex matrices.
pH and Temperature Dependence of this compound Reaction Kinetics
The kinetics of this compound reactions are highly dependent on both pH and temperature. HOBr exists in equilibrium with its conjugate base, hypobromite (OBr⁻), and the position of this equilibrium is dictated by pH. This compound has a pKₐ of 8.65, meaning that its speciation between HOBr and OBr⁻ changes significantly around this pH. wikipedia.org This speciation change directly impacts reaction kinetics, as HOBr and OBr⁻ can have vastly different reactivities towards various substrates.
For example, the disproportionation of aqueous this compound exhibits a maximum rate between pH 3 and 8. acs.org The rate decreases significantly above pH 8 as the concentration of the less reactive OBr⁻ increases. acs.org Below pH 3, a suppression of the disproportionation rate is also observed, attributed to the reversibility of initial decomposition steps. acs.org
The reaction between hydrogen peroxide (H₂O₂) and this compound is also strongly pH-dependent. Studies have shown that either OBr⁻ reacts with H₂O₂ or HOBr reacts with the hydroperoxide anion (HO₂⁻). epfl.ch Mechanistic considerations suggest that the nucleophilic attack of HO₂⁻ on HOBr is the dominant reaction pathway. epfl.ch The second-order rate constants for these reactions demonstrate a clear dependence on the protonation state of both reactants, which is controlled by pH. epfl.ch
Temperature also plays a crucial role in the kinetics of HOBr reactions. As with most chemical reactions, reaction rates involving this compound generally increase with increasing temperature due to the increased kinetic energy of the reacting species.
Studies on the solubility and reaction of HOBr in aqueous sulfuric acid solutions, relevant to atmospheric chemistry, have shown that the effective Henry's law coefficient, which relates the concentration of HOBr in the gas phase to its concentration in the aqueous phase, is inversely dependent on temperature. copernicus.org This indicates that HOBr is more soluble in colder acidic solutions. copernicus.org
While specific detailed data tables covering the temperature dependence of various HOBr reactions were not extensively available in the search results, the principles of chemical kinetics dictate that temperature influences rate constants according to the Arrhenius equation, where the rate constant is exponentially dependent on the activation energy and temperature.
The decomposition of hypobromite ions, which is linked to the stability of HOBr solutions, has also been investigated at various temperatures, and activation energies have been reported for these processes. cdnsciencepub.com For instance, the activation energy for the decomposition of hypobromite solutions was calculated to be 19.4 kcal/mol under certain conditions. cdnsciencepub.com The reaction rates of this compound with species like nitrite (B80452) and formate (B1220265) ions also show temperature dependence, with reported activation parameters. cdnsciencepub.com
Table 1: Second-Order Rate Constants for Reactions of HOBr/OBr⁻ with Selected Species at 25.0 °C
| Reactants | pH Range | Rate Constant (M⁻¹ s⁻¹) | Notes | Source |
| HOBr + HOBr | 3-8 | 2 x 10⁻³ | Disproportionation (k₁a) | acs.org, purdue.edu |
| OBr⁻ + OBr⁻ | >10 | 6 x 10⁻⁷ | Disproportionation (k₁b) | acs.org |
| OBr⁻ + H₂O₂ | - | (1.2 ± 0.2) x 10⁶ | epfl.ch | |
| HOBr + HO₂⁻ | - | (7.6 ± 1.3) x 10⁸ | Dominant reaction pathway with H₂O₂ | epfl.ch |
| HOBr + Nitrite | - | ~0.89 (extrapolated) | Extrapolated to 25°C from higher temps | cdnsciencepub.com |
| HOBr + Formate | - | ~2.82 (extrapolated) | Extrapolated to 25°C from higher temps | cdnsciencepub.com |
| HOBr + Anisole | - | 2.3 x 10² | Electrophilic substitution | researchgate.net |
| HOBr + Dansylglycine | - | 7.3 x 10⁶ | researchgate.net | |
| HOBr + Salicylic (B10762653) Acid | - | 4.0 x 10⁴ | researchgate.net | |
| HOBr + 3-Hydroxybenzoic Acid | - | 5.9 x 10⁴ | researchgate.net | |
| HOBr + Uridine | - | 1.3 x 10³ | Electrophilic substitution | researchgate.net |
Note: Extrapolated values are approximate based on data from varying temperatures.
Table 2: Activation Parameters for Selected Reactions Involving this compound Species
| Reaction | Temperature Range (°C) | ΔH* (kcal/mol) | ΔS* (cal/deg mol) | Notes | Source |
| Hypobromite Decomposition | - | 19.4 | -21 | Under certain conditions | cdnsciencepub.com |
| HOBr + Nitrite | 48-76.3 | 2.5 | -49 | cdnsciencepub.com | |
| HOBr + Formate | 49.7-70.4 | 6.7 | -34 | cdnsciencepub.com |
Table 3: Solubility of HOBr in Aqueous Sulfuric Acid Solutions
| H₂SO₄ Concentration (wt%) | Temperature Range (K) | Effective Henry's Law Coefficient (H*) (mol L⁻¹ atm⁻¹) | Enthalpy of Solution (ΔH) (kJ mol⁻¹) | Entropy of Solution (ΔS) (J mol⁻¹ K⁻¹) | Source |
| 45 | <~213 | At least 5x larger than 70 wt% H₂SO₄ at <~213 K | -70.2 ± 5.2 | -204 ± 24 | copernicus.org |
| 55-70 | 201-252 | 10⁴ - 10⁷ | -45.0 ± 5.4 | -101 ± 24 | copernicus.org |
Environmental Chemistry of Hypobromous Acid
Natural Formation and Transformation in Aquatic and Atmospheric Systems
In aquatic environments, bromide (Br⁻) is a ubiquitous ion, present in freshwaters at concentrations typically ranging from 10 to over 1000 µg/L and in seawater at approximately 67 mg/L. researchgate.net During oxidative processes in water, bromide can be oxidized to form hypobromous acid/hypobromite (B1234621) (HOBr/OBr⁻) and other bromine species. researchgate.net
In nature, HOBr is produced by bromoperoxidases, enzymes that catalyze the oxidation of bromide with hydrogen peroxide (H₂O₂). wikipedia.orgacs.org This enzymatic reaction is represented as: Br⁻ + H₂O₂ ⇌ HOBr + OH⁻ wikipedia.org
HOBr exists in a pH-dependent equilibrium with the hypobromite ion (OBr⁻). who.int The pKₐ of this compound is approximately 8.65, meaning that at typical environmental pH values, both HOBr and OBr⁻ species are present, with their relative proportions shifting with pH. wikipedia.orgwho.int
In the atmosphere, HOBr can be formed in the gas phase through the reaction of bromine monoxide (BrO) radicals with hydroperoxyl (HO₂) radicals. lib4ri.ch
Marine Environmental Processes and Halogen Cycling
In marine systems, HOBr is a crucial component of the marine bromine cycle. ethz.ch It is actively produced in marine waters, often biogenically. acs.orgethz.ch Vanadium-bromoperoxidase enzymes (V-BrPO), found in various marine organisms like macroalgae, microalgae, and bacteria, catalyze the formation of HOBr from bromide and hydrogen peroxide. acs.org
HOBr in marine environments reacts with dissolved organic matter (DOM), particularly with phenolic moieties, leading to the formation of volatile organic compounds, including bromoform (B151600) (CHBr₃). acs.orgethz.ch CHBr₃ is a significant carrier of bromine to the atmosphere. ethz.chepfl.ch
Research indicates that HOBr can also react rapidly with dimethyl sulfide (B99878) (DMS), a volatile organic sulfur compound produced in marine waters. ethz.chresearchgate.netgeomar.deacs.org This reaction forms dimethyl sulfoxide (B87167) (DMSO). ethz.chresearchgate.netacs.org The reaction between DMS and HOBr has a high second-order rate constant, reported as 1.6 × 10⁹ M⁻¹ s⁻¹ at pH 8. ethz.chresearchgate.netacs.orgethz.ch This suggests that the reaction with DMS may represent a significant, previously unaccounted for, sink for marine DMS and can compete with the reaction between HOBr and DOM, potentially suppressing the formation of bromoform. ethz.chepfl.chresearchgate.netgeomar.deacs.org
Freshwater Systems and Bromine Speciation
In freshwater systems, HOBr/OBr⁻ are typically the dominant bromine species formed during oxidative water treatment processes involving bromide. researchgate.net The speciation of bromine in freshwaters is influenced by pH and the presence of other halogens like chlorine. researchgate.net
In freshwater, the dissociation of this compound is pH-dependent. At a pH of 7.5, a significant proportion of bromine is in the form of this compound. service.gov.uk At pH 8, approximately 90% of bromine is present as this compound, and at pH 9, this is around 50%. service.gov.uk This contrasts with hypochlorous acid (HOCl), where less active HOCl remains at pH 8.3. service.gov.uk
HOBr in freshwaters can react with various inorganic compounds such as ammonia (B1221849), iodide, sulfite, nitrite (B80452), cyanide, and thiocyanide with high apparent second-order rate constants, ranging from 10⁴ to 10⁹ M⁻¹ s⁻¹ at pH 7. researchgate.net It also reacts rapidly with organic compounds, including phenolic groups, amines, sulfamides, and sulfur-containing compounds. researchgate.net
Atmospheric Chemistry Implications of Gaseous Bromine Species
Gaseous bromine species, including those derived from HOBr, have significant implications for atmospheric chemistry, particularly concerning stratospheric and tropospheric ozone depletion. Halogen species are known to catalytically destroy ozone in various atmospheric regions. copernicus.orgnasa.gov Bromine is a dominant halogen contributing to ozone loss, especially in the polar atmosphere. lib4ri.chcopernicus.org
HOBr is considered a key species linking inorganic bromine to chlorine and odd hydrogen chemical families in the atmosphere. copernicus.orgnasa.govscience.gov The uptake of HOBr by atmospheric aerosols, such as aqueous sulfuric acid solutions found in the upper troposphere and lower stratosphere, is an important process. copernicus.orgnasa.govscience.gov HOBr is quite soluble in these acidic solutions over a range of temperatures. copernicus.orgnasa.govscience.gov
The aqueous-phase reaction of HOBr with HCl can produce bromine chloride (BrCl) and water (HOBr + HCl → BrCl + H₂O). nasa.gov This reaction can contribute to chlorine activation on sulfate (B86663) aerosols at temperatures warmer than those required for polar stratospheric cloud formation. nasa.gov Upon uptake into aqueous sulfuric acid, HOBr can undergo chemical reactions leading to the evolution of gaseous products like dibromine monoxide (Br₂O) and elemental bromine (Br₂). copernicus.orgnasa.govscience.gov
In volcanic plumes, HOBr can be formed as a reactive bromine species. nih.gov These reactive halogen species can initiate autocatalytic atmospheric chemistry cycles, sometimes referred to as "bromine explosion" events, which involve acidic aerosols and sunlight and can lead to significant ozone destruction. nih.gov
Photochemical Pathways of this compound Degradation
This compound can undergo photochemical degradation in sunlit waters. Studies have shown that photo-bromination reactions can occur in saline surface waters, involving the formation of brominated substances. nih.gov While the photochemical yields of specific brominated products like 5-bromosalicylic acid and 3,5-dibromosalicylic acid from precursors like salicylic (B10762653) acid can be low, the process is environmentally significant. nih.gov
Photochemical pathways can involve the formation of reactive brominated radical species (Br•, Br₂•⁻) through the oxidation of bromide ions mediated by hydroxyl radicals. nih.gov Additionally, HOBr can be formed through the two-electron oxidation of bromide ions by peroxynitrite, a reaction that can be catalyzed by nitrite. nih.gov These photochemically induced pathways contribute to the formation of brominated organic compounds in the environment. nih.gov
Interactions with Environmental Contaminants and Pollutants
This compound is a highly reactive species that interacts with a variety of environmental contaminants and pollutants through oxidation mechanisms. researchgate.netnih.gov Its presence, particularly in treated waters containing bromide, can significantly influence the transformation of organic pollutants. researchgate.netnih.govnih.gov
Oxidation Mechanisms of Emerging Contaminants by this compound
HOBr is a potent oxidant and can react with emerging contaminants through various mechanisms, including electrophilic substitution and electron transfer. nih.gov Studies investigating the transformation of polycyclic aromatic hydrocarbons (PAHs) during chlorination in the presence of bromide have shown that HOBr can accelerate these processes. nih.gov The second-order rate constants for the reaction of HOBr with PAHs are significantly higher (10²-10³ times) than those of hypochlorous acid (HOCl). nih.gov HOBr is also more conducive to inducing electrophilic substitution reactions in PAHs compared to HOCl. nih.gov This higher reactivity of HOBr leads to faster formation of oxygenated PAHs (OPAHs) and halogenated PAHs (HPAHs). nih.gov
HOBr also reacts rapidly with organic selenium compounds, such as dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe), which are biogenically produced in marine waters. rsc.org Apparent second-order rate constants at pH 8 for the reactions of HOBr with selected organic selenium compounds range from 8.0 × 10⁶ to 2.8 × 10⁸ M⁻¹ s⁻¹. rsc.org While the reactivity with DMSe is lower than with DMS, the high reactivity with compounds like selenomethionine (B1662878) suggests that these organic selenium compounds can act as relevant quenchers for reactive bromine in aquatic systems. rsc.org
The reaction kinetics of HOBr with various compounds highlight its strong oxidative capacity and its role in the fate and transformation of diverse organic and inorganic species in the environment.
Byproduct Formation Mechanisms in Natural and Treated Waters
This compound (HOBr) plays a significant role in the formation of disinfection byproducts (DBPs) in both natural and treated water systems, particularly in the presence of bromide ions and organic matter. While HOBr itself is a potent disinfectant, its reactions with various organic and inorganic constituents in water can lead to the formation of a diverse range of brominated and mixed halogenated organic compounds researchgate.net.
The primary mechanism for the formation of brominated DBPs involves the reaction of HOBr with natural organic matter (NOM) and anthropogenic contaminants present in the water mdpi.comengineering.org.cn. NOM, commonly found in surface waters, is a major precursor for DBP formation mdpi.com. The chemical structures within NOM, such as phenolic and aromatic moieties, are particularly reactive with HOBr iwaponline.comethz.ch.
Two main reaction pathways contribute to the formation of organic bromines from the interaction of HOBr and organic matter: electrophilic substitution and electron transfer ethz.chresearchgate.net. Electrophilic substitution reactions, particularly with aromatic compounds, lead to the incorporation of bromine atoms into the organic molecules ethz.chnih.gov. Electron transfer reactions can also occur, resulting in the reduction of HOBr back to bromide researchgate.net. Studies have indicated that bromination is a major reaction pathway in the initial phase of the reaction between NOM and HOBr iwaponline.com.
The presence of bromide ions (Br⁻) in water is a critical factor influencing the formation of brominated DBPs. Bromide is oxidized by various oxidants used in water treatment, such as chlorine or ozone, to form HOBr researchgate.netiwaponline.comresearchgate.netacs.org. This process can occur during chlorination or chloramination, where chlorine or chloramine (B81541) oxidizes bromide to form HOBr or bromamines mdpi.com. The concentration of bromide ions in the water source directly impacts the yield of brominated DBPs researchgate.netnih.gov. Bromide is present in most water sources, with concentrations varying significantly between fresh water and seawater researchgate.netacs.org.
The kinetics of the reaction between HOBr and organic matter are generally very fast iwaponline.comethz.ch. Research using stopped-flow techniques has shown that the reaction between HOBr and NOM can involve multiple phases, with a rapid initial phase being dominant iwaponline.com. The apparent second-order rate constants for the faster reaction phase between HOBr and different types of NOM have been reported to be in the range of 5.4 × 10⁵ to 1.4 × 10⁶ M⁻¹s⁻¹ at pH 7.0, indicating rapid reaction rates iwaponline.com. Compared to hypochlorous acid (HOCl), HOBr reacts significantly faster with NOM, with reported reaction rates being approximately 10 times higher nih.gov. HOBr also appears to be more efficient at substitution reactions compared to chlorine nih.gov.
Various classes of brominated DBPs can be formed through these mechanisms, including trihalomethanes (THMs), haloacetic acids (HAAs), haloacetonitriles (HANs), haloacetamides, and bromophenols researchgate.netnih.gov. The specific types and concentrations of byproducts formed depend on factors such as the concentration of bromide ions, pH, reaction time, temperature, the type and concentration of organic matter, and the presence of other substances like copper(II) ions researchgate.netnih.govmdpi.com. For instance, increasing temperature can lead to an increase in DBP formation mdpi.com.
Studies have shown that brominated DBPs can be formed even in the absence of dissolved organic matter from external sources, suggesting that components within the treatment chemicals themselves, such as acetic acid formed from peracetic acid, can act as substrates for bromination by HOBr acs.org.
The formation of brominated DBPs is a significant concern due to their potential health effects, with many brominated species considered to be more toxic than their chlorinated counterparts researchgate.netmdpi.comnih.gov.
Here is a summary of reaction kinetics data for HOBr with different substances:
| Reactant | pH | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Natural Organic Matter (NOM) | 7.0 | 5.4 × 10⁵ to 1.4 × 10⁶ (faster phase) | iwaponline.com |
| Phenolic compounds | 7 | 10⁴ to 10⁷ | ethz.ch |
| Cysteine | - | 1.2 × 10⁷ | ethz.ch |
| Polycyclic Aromatic Hydrocarbons (PAHs) | - | 10² to 10³ times higher than HOCl | nih.gov |
Note: The rate constants for NOM represent the faster reaction phase observed in sequential stopped-flow experiments.
The formation of bromoform (CHBr₃) is notably associated with the reaction of HOBr with dissolved organic matter, often occurring through electrophilic aromatic substitution involving multiple bromination steps with intermediates like tribromophenol ethz.ch.
Biological and Biochemical Interactions of Hypobromous Acid Mechanistic Focus
Endogenous Formation by Haloperoxidases
Hypobromous acid is endogenously produced in warm-blooded vertebrates, particularly by eosinophils, as part of the innate immune system. wikipedia.orgwikipedia.org This process is primarily catalyzed by haloperoxidase enzymes. wikipedia.orgwikipedia.org
Myeloperoxidase and Eosinophil Peroxidase Mechanisms of this compound Generation
Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO) are key heme peroxidases responsible for the endogenous generation of hypohalous acids, including HOBr. wikipedia.orgnih.govresearchgate.net MPO, predominantly found in neutrophils, and EPO, concentrated in eosinophils, catalyze the oxidation of halide ions using hydrogen peroxide (H₂O₂). wikipedia.orgnih.govresearchgate.net
The general mechanism involves the enzyme utilizing hydrogen peroxide to reach an activated state, often referred to as Compound I. wikipedia.orgnih.gov This activated intermediate then oxidizes halide ions. wikipedia.orgnih.gov While MPO is particularly effective at oxidizing chloride ions to form hypochlorous acid (HOCl), it can also produce HOBr in the presence of bromide. nih.govwikipedia.orgresearchgate.net EPO, on the other hand, preferentially uses bromide and iodide over chloride to generate this compound and hypoiodous acid, respectively. wikipedia.orgresearchgate.net
The reaction can be summarized by the following equation:
H₂O₂ + Br⁻ → HOBr + H₂O wikipedia.org
At physiological concentrations of chloride and bromide, MPO can generate HOBr, and its production in vivo is influenced by pH and bromide concentration. researchgate.net EPO is considered a major source of HOBr, especially at sites of inflammation where eosinophils are abundant. researchgate.netcore.ac.uk
Bromide Oxidation Pathways in Cellular Systems
In cellular systems, bromide oxidation primarily occurs through the action of haloperoxidases like MPO and EPO in the presence of hydrogen peroxide. wikipedia.orgnih.govresearchgate.net Bromide ions (Br⁻) serve as a substrate for these enzymes. wikipedia.orgnih.gov While chloride is the most abundant halide in biological fluids, the higher catalytic efficiency of EPO for bromide, and the ability of MPO to also utilize bromide, contribute to HOBr formation. wikipedia.orgresearchgate.netcore.ac.uk The hydrogen peroxide required for this reaction is often produced by the cellular respiratory burst, involving enzymes like NADPH oxidase. pnas.org The resulting HOBr can then exert its effects on various biomolecules. jst.go.jp
Reactions with Key Biomolecules
This compound is a potent oxidant and halogenating agent that reacts readily with a variety of biological molecules. nih.govresearchgate.net Its reactivity contributes to both host defense mechanisms and potential tissue damage during inflammation. nih.govresearchgate.net
Oxidation and Halogenation of Amino Acids and Proteins
Proteins are significant targets for HOBr due to the reactivity of certain amino acid residues. nih.govportlandpress.com HOBr can induce both oxidation and halogenation of amino acids within proteins. nih.govmdpi.com Studies have determined the reaction rates of HOBr with various protein components, revealing a wide range of reactivities. nih.gov
The second-order rate constants for the reaction of HOBr with protein sites at pH 7.4 and 22°C generally decrease in the order: Cys > Trp ≈ Met ≈ His ≈ α-amino > disulfide > Lys ≈ Tyr >> Arg > backbone amides > Gln/Asn. nih.gov Notably, HOBr reacts significantly faster than HOCl with most residues, although Cys and Met residues show approximately 10-fold lower reactivity with HOBr compared to HOCl. nih.gov Ring halogenation of tyrosine residues by HOBr is approximately 5000-fold faster than by HOCl. nih.gov This makes tyrosine a more important target for HOBr-mediated damage compared to HOCl. nih.gov The reaction with tyrosine can lead to the formation of 3-bromotyrosine, which is used as a biomarker of oxidative damage by HOBr. researchgate.netnih.gov
HOBr can also react with amine groups in proteins, forming bromamines. researchgate.netnih.gov These bromamines can also act as oxidants and may undergo decomposition, leading to secondary oxidation reactions and the formation of protein carbonyls. researchgate.netnih.gov Oxidation of specific amino acid residues like histidine, tryptophan, and tyrosine by HOBr can lead to protein unfolding and aggregation, contributing to loss of protein function. nih.gov
Interactive Data Table: Second-Order Rate Constants for HOBr Reactions with Protein Components (pH 7.4, 22°C)
| Amino Acid Residue / Site | Relative Reactivity (Arbitrary Units) |
| Cys | Highest |
| Trp | High |
| Met | High |
| His | High |
| α-amino | High |
| Disulfide | Moderate |
| Lys | Moderate |
| Tyr | Moderate |
| Arg | Low |
| Backbone amides | Very Low |
| Gln/Asn | Very Low |
Chemical Modification of Lipids and Cellular Membranes
This compound can also react with lipids and components of cellular membranes, leading to their chemical modification. researchgate.netnih.gov These reactions can contribute to cellular damage. Studies have examined the kinetics of HOBr-mediated oxidation of lipid components and antioxidants. nih.gov While the search results primarily focused on protein and nucleic acid interactions, the mention of lipid modification indicates this is another area of HOBr activity. researchgate.net
Reactions with Nucleic Acids and DNA Components
This compound is known to react with nucleic acids and their components, including DNA. jst.go.jprsc.org These reactions can result in the chemical modification of nucleobases. rsc.orgtaylorfrancis.com HOBr can brominate nucleic acid bases, and these brominated products can potentially be incorporated into DNA. pnas.orgjst.go.jp
For instance, eosinophil peroxidase-generated HOBr can lead to the production of 5-bromodeoxycytidine, which can be taken up by cells and incorporated into genomic DNA as 5-bromodeoxyuridine. pnas.org This incorporation of brominated pyrimidines into DNA is suggested as a potential mechanism for cytotoxicity and mutagenesis, particularly at sites of inflammation. pnas.orgnih.gov
Reactions of HOBr with nucleosides like 2′-deoxyguanosine (dG) and 2′-deoxycytidine (dC) can generate various products, including 8-bromo-2′-deoxyguanosine and 5-bromo-2′-deoxycytidine. jst.go.jpresearchgate.net These modifications to DNA components by HOBr may have implications for mutagenesis. researchgate.net The presence of other molecules in the cellular environment, such as urea (B33335), can also influence the reactions of HOBr with nucleosides and nucleic acids. jst.go.jp
Role in Cellular Signaling and Stress Responses through Chemical Mechanisms
This compound is increasingly recognized as a mediator in cellular signaling and stress responses, primarily through its ability to chemically modify key biomolecules. researchgate.netnih.gov The endogenous generation of HOBr, particularly during inflammation, can trigger signaling cascades that influence cellular fate, including inflammation and apoptosis. nih.gov
One of the key mechanisms involves the reaction of HOBr with proteins. HOBr can modify amino acid residues, with varying reaction rates depending on the specific residue. Studies have shown that cysteine, tryptophan, methionine, and histidine residues are particularly susceptible to reaction with HOBr. nih.govnih.gov The modification of these residues can alter protein structure and function, thereby impacting enzymatic activity and signaling pathways. nih.govacs.org For instance, the oxidation of protein thiols by HOBr can be a critical event in redox signaling. nih.gov
HOBr can also react with lipids, particularly unsaturated fatty acids, forming bromohydrin derivatives. acs.orgnih.govtandfonline.com These modifications can affect membrane integrity and function, potentially leading to cellular damage and the release of signaling molecules. nih.govtandfonline.com The reaction of HOBr with lipid-soluble antioxidants is significantly faster compared to HOCl, suggesting a more pronounced impact on lipid-based signaling and oxidative stress buffering. acs.org
Furthermore, HOBr can interact with DNA and nucleotides. While the direct reaction with DNA bases can lead to the formation of brominated products like 8-bromo-2′-deoxyguanosine and 5-bromo-2′-deoxycytidine, which may have mutagenic potential, HOBr can also react with nucleotide precursors. nih.govjst.go.jppnas.orgmednexus.org The formation of brominated deoxycytidine, which can be incorporated into genomic DNA as 5-bromodeoxyuridine, represents a mechanism for oxidative damage of nucleotide precursors that could contribute to mutagenesis. pnas.orgmednexus.org The reaction of HOBr with thymidine (B127349) has also been shown to produce thymidine glycol and a phosphate (B84403) adduct, suggesting potential genotoxic effects. jst.go.jpjst.go.jp
The reactivity of HOBr is influenced by the cellular environment and the presence of other molecules. For example, urea can react with HOBr to form reactive bromine compounds like bromourea, which can then brominate nucleosides. jst.go.jp This highlights how the chemical landscape within a cell can modulate the effects of HOBr.
While the role of HOBr in triggering specific signaling pathways is still an active area of research, its ability to induce oxidative modifications in proteins, lipids, and nucleic acids underscores its potential to modulate cellular responses to stress. nih.govnih.govacs.org
Defensive and Offensive Chemical Biology Roles: Mechanistic Insights
This compound is a key component of the innate immune system, serving both defensive and offensive roles through its potent microbicidal activity. mdpi.comjst.go.jpifmmi.com Its generation by professional phagocytes like eosinophils and neutrophils is a crucial mechanism for combating invading pathogens. jst.go.jpjst.go.jpalliedacademies.org
The primary defensive mechanism involves the oxidation and halogenation of essential components of microorganisms. HOBr, generated by EPO in eosinophils or MPO in neutrophils (in the presence of bromide), can react with bacterial proteins, lipids, and nucleic acids, leading to functional disruption and cell death. mdpi.comjst.go.jpnih.govtandfonline.com The high reactivity of HOBr with specific amino acid residues, such as cysteine, tryptophan, methionine, and histidine, can inactivate bacterial enzymes and structural proteins. nih.govnih.gov
HOBr can also target bacterial cell membranes by reacting with unsaturated lipids, forming cytotoxic bromohydrins that compromise membrane integrity. acs.orgtandfonline.com This disruption of the cell membrane is a significant offensive mechanism against bacteria.
Furthermore, HOBr can react with bacterial DNA, causing damage through bromination of bases. nih.govjst.go.jppnas.orgmednexus.org While the direct impact on bacterial DNA as a primary killing mechanism compared to protein and lipid damage is an area of ongoing research, the potential for genotoxicity exists.
In addition to direct microbicidal activity, HOBr can also contribute to the inflammatory response, which is an integral part of host defense. However, excessive or misdirected production of HOBr can lead to oxidative damage to host tissues, contributing to inflammatory diseases. acs.orgalliedacademies.orgresearchgate.net This highlights the dual nature of HOBr, acting as a potent defense mechanism but also potentially causing collateral damage.
Interestingly, HOBr also has a paradoxical anabolic role in certain biological processes. For example, peroxidasin (PXDN), a peroxidase found in basement membranes, utilizes HOBr to form sulfilimine cross-links within collagen IV networks. nih.govnih.gov These cross-links are essential for the structural integrity and function of basement membranes, demonstrating a specific, controlled application of HOBr in tissue development and maintenance. nih.govnih.gov The precise mechanism by which PXDN directs HOBr reactivity to facilitate specific cross-links while minimizing damage to surrounding proteins is an area of active investigation. nih.gov
The defensive and offensive roles of HOBr are tightly linked to its chemical reactivity and the specific enzymes that catalyze its formation. The localized production of HOBr at sites of infection or inflammation allows for targeted attack on pathogens, while complex regulatory mechanisms likely exist to mitigate damage to host tissues.
Computational and Theoretical Studies of Hypobromous Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are extensively used to probe the electronic structure of HOBr. These calculations can determine molecular geometries, charge distributions, and energy levels, providing insights into its intrinsic reactivity. For instance, theoretical studies have confirmed the electrophilic nature of the bromine atom in HOBr, which is crucial for its reactions with various substrates. nih.gov Calculations of Mulliken and ChelpG charges have been used to quantify the positive charge on the bromine atom, supporting its role as a powerful electrophile. nih.gov
High-level ab initio calculations, such as Coupled Cluster methods, have been employed to determine accurate thermochemical properties of HOBr. Studies have estimated the standard enthalpy of formation of gaseous HOBr using atomization and homodesmic reactions, with values around -15.3 ± 0.6 kcal/mol. researchgate.net These theoretical values are compared and validated against experimental data. researchgate.net
Quantum chemical calculations are also used to study the interaction of HOBr with other molecules and surfaces. For example, studies investigating the interaction of HOBr with graphene quantum dots have utilized DFT calculations to assess energetic profiles and transition states for electrophilic attack. acs.org These calculations support experimental findings regarding the higher reactivity of HOBr compared to HOCl in such reactions. acs.org
Molecular Dynamics Simulations of Hypobromous Acid in Solution
Molecular dynamics (MD) simulations are essential for understanding the behavior of HOBr in condensed phases, particularly in aqueous solutions where it is commonly found. wikipedia.org Classical and ab initio molecular dynamics simulations provide insights into solvation structures, dynamics, and interfacial behavior.
Classical MD simulations, which rely on predefined force fields, are computationally less expensive and can be used to study the solvation propensity of HOBr and its conjugate base, hypobromite (B1234621) (BrO⁻), in water. amazonaws.com Studies using classical MD have shown that HOBr exhibits a propensity for the liquid-gas interface in aqueous solutions, unlike bromide or hypobromite ions which are more homogeneously distributed or show neutral behavior. acs.org This interfacial enrichment of HOBr suggests a more significant role for interfaces in multiphase bromine chemistry than previously thought. acs.org
Ab initio molecular dynamics (AIMD) simulations, while more computationally demanding, can provide a more accurate description of chemical processes in solution, including bond breaking and formation. AIMD has been used to study reactions involving related species in water, demonstrating its capability to investigate the dynamical and chemical processes relevant to HOBr in solution. amazonaws.com
MD simulations can also be used to calculate radial distribution functions (RDFs) to characterize the solvation shell of HOBr in water, providing details about the number and arrangement of water molecules around the HOBr molecule. amazonaws.com
Reaction Pathway Analysis and Transition State Theory Applications
Theoretical methods are crucial for analyzing reaction pathways and determining the kinetics of reactions involving HOBr. Reaction pathway analysis involves mapping the energy changes as reactants transform into products, identifying intermediates and transition states. Transition State Theory (TST) is a theoretical framework used to calculate reaction rates based on the properties of the transition state, the highest energy point along the reaction coordinate. slideshare.netlibretexts.org
High-level ab initio calculations have been used to compute potential energy surfaces (PESs) for reactions involving HOBr, such as the reaction with atomic hydrogen. aip.org These calculations identify different reaction channels and their corresponding energy barriers. For the HOBr + H reaction, theoretical studies have shown multiple pathways, including the barrierless attack of H at Br leading to OH + HBr products, and pathways involving radical substitution or hydrogen abstraction with calculated energy barriers. aip.org
Transition state theory is applied to calculate rate constants for these reactions based on the characteristics of the identified transition states. libretexts.org Theoretical studies investigating the electrophilic attack of HOBr on organic compounds, such as graphene quantum dots, have utilized DFT to determine activation energies and analyze transition states, providing a theoretical basis for the observed reaction rates and selectivities. acs.org
The Unified Reaction Valley Approach (URVA) is another theoretical method that describes chemical reactions by analyzing the reaction path and the surrounding potential energy surface, focusing on the curvature of the path to identify key chemical events like bond breaking/forming and charge transfer. mdpi.com While not specifically identified for HOBr in the search results, this approach represents a type of theoretical analysis applicable to understanding complex reaction mechanisms involving HOBr.
Spectroscopic Property Prediction and Validation through Theoretical Models
Theoretical calculations are valuable for predicting spectroscopic properties of HOBr, such as vibrational frequencies, infrared and Raman intensities, and UV-Vis absorption cross-sections. These predicted properties can then be compared with experimental spectroscopic data for validation.
Ab initio calculations have been used to predict the structural parameters, dipole moments, and vibrational frequencies of HOBr. acs.org These theoretical predictions help in the assignment and interpretation of experimental infrared and Raman spectra. For example, calculated fundamental frequencies for HOBr, such as the O-H stretch, H-O-Br bend, and O-Br stretch, are compared with values obtained from high-resolution Fourier-transform spectroscopy. washington.edu
Theoretical models are also used to calculate UV absorption cross-sections of gaseous HOBr, which are important for understanding its photodissociation in the atmosphere. washington.edu Calculations of potential energy surfaces for the excited electronic states of HOBr are used to determine photodissociation cross-sections and predict the distribution of photofragments. washington.edu Comparison of these theoretical results with experimental UV-Vis absorption spectra validates the accuracy of the theoretical models. washington.edu
Theoretical Insights into Reactivity and Selectivity of this compound
Theoretical studies provide fundamental insights into the reactivity and selectivity of HOBr in various chemical processes. These insights often stem from the analysis of electronic structure, reaction pathways, and energy barriers calculated using quantum chemical methods.
Theoretical calculations have confirmed that HOBr acts as a powerful electrophile, with a significant positive charge on the bromine atom making it susceptible to attack by nucleophilic centers. nih.gov This electrophilic character explains its reactivity with various organic and biological molecules, including aromatic compounds and selenium-containing species. nih.govnsf.govrsc.org
Theoretical studies comparing the reactivity of HOBr with analogous hypohalous acids, such as hypochlorous acid (HOCl), have shown that HOBr is generally more reactive in electrophilic substitution reactions. nih.govacs.org This difference in reactivity is attributed to the higher electrophilic strength of HOBr, which is supported by theoretical calculations of atomic charges. nih.govacs.org
Furthermore, theoretical models can help elucidate the factors influencing the selectivity of HOBr reactions, such as the effect of substituents on aromatic bromination or the preference for reaction with specific functional groups in complex molecules. nsf.govrsc.org While specific detailed theoretical studies on HOBr selectivity were not extensively detailed in the search results beyond general reactivity comparisons, the application of computational methods like DFT and transition state analysis is a standard approach for investigating the factors governing reaction outcomes and predicting selectivity.
Advanced Analytical Methodologies for Hypobromous Acid Detection and Speciation
Spectrophotometric and Colorimetric Techniques for Quantification
Spectrophotometric and colorimetric methods utilize the absorption or emission of light to quantify the concentration of hypobromous acid. These techniques often rely on the reaction of HOBr with a probe molecule that undergoes a detectable change in its optical properties.
Fluorescent probes have emerged as important tools for monitoring HOBr, particularly in living cells and organisms, offering advantages in temporal and spatial sampling for in vivo imaging. nih.gov The development of HOBr-specific fluorescent probes is an ongoing area of research. nih.gov For instance, a naphthalimide-based fluorescent probe, LysOBr, has been reported for the real-time detection of HOBr in the lysosomes of live human cancer cells. This probe exhibits excellent selectivity and a fast response time of 4 seconds, with a detection limit of 243 nM. rsc.org Another study describes a coumarin-based fluorescent probe whose sensing mechanism is based on HOBr-mediated oxidation. This probe showed a response time of less than 30 seconds and a detection limit of 30.6 nM, successfully applied in monitoring HOBr in arthritis model mice. nih.gov Aggregation-induced emission (AIE) probes are also being explored, with one such probe demonstrating rapid detection (less than 3 seconds) of HOBr in high aqueous phase with a detection limit of 5.47 nM, applicable to water samples and living cells. nih.gov
Colorimetric methods, often coupled with spectrophotometry, involve reactions that produce a colored product proportional to the HOBr concentration. One approach involves the reaction of this compound with fluorescein (B123965) to form eosin (B541160) (tetrabromo fluorescein), which is pink and can be quantified spectrophotometrically at 520 nm. usgs.gov This method has been used for bromide determination after oxidation to HOBr. usgs.govnemi.gov Another colorimetric fluorescent probe based on resazurin (B115843) has been developed for rapid HOBr detection in environmental water samples, showing a detection limit of 515 nM and a relationship between color change and HOBr concentration. nih.gov The DPD (N,N-diethyl-1,4-phenylenediamine) spectrophotometry method has also been used to measure this compound, sometimes in conjunction with methods to differentiate it from other species like bromamines. google.com
Research findings highlight the sensitivity and speed achieved by some of these probes. For example, a lysosome-targeted fluorescent probe showed a low detection limit of 11.51 nM and rapid detection within 2 seconds for hypochlorous acid, indicating the potential for similar performance with HOBr probes. researchgate.net Another probe demonstrated high sensitivity with a limit of detection of 1.8 ± 0.2 nM and high selectivity for HOBr over other reactive oxygen species, metal ions, and amino acids. researchgate.net
Electrochemical Sensors and Potentiometric Methods for this compound
Electrochemical methods, including amperometric sensors and potentiometric techniques, provide alternative approaches for detecting and quantifying this compound. These methods measure the electrical signals generated or influenced by the presence of HOBr.
Amperometric sensors operate based on the principle of measuring the current produced from a specific electrochemical reaction involving the analyte. kuntze.com For this compound, the reduction of HOBr at an electrode surface generates a current that is translated to a concentration. kuntze.com Bare amperometric sensors, typically consisting of measuring, counter, and sometimes reference electrodes made from precious metals like gold or platinum, can be used to measure halogenated biocides, including HOBr. kuntze.com
Potentiometric methods involve measuring the potential difference between electrodes in a solution, which changes in response to the concentration of the analyte. Potentiometric titration, for example, can be used to determine the concentration of substances by monitoring the potential change as a titrant is added until the equivalence point is reached. libretexts.orguniver.kharkov.ua While the provided search results discuss potentiometric titrations for substances like bromine, octavalent and quadrivalent osmium in hydrobromic acid solutions, and pharmaceutical compounds acs.orgmetrohmusa.com, direct application specifically for quantifying HOBr via potentiometry is less explicitly detailed in the snippets. However, the principle of using electrodes sensitive to species involved in reactions with HOBr could potentially be applied.
An indirect electrochemical method for determining ammonium (B1175870) ion concentration utilizes the reaction of ammonium with in situ electrogenerated this compound. nii.ac.jpresearchgate.net In this method, HBrO is produced at a generator electrode, reacts with ammonium, and the excess HBrO is detected at a collector electrode by measuring the decrease in reduction current. nii.ac.jpresearchgate.net This demonstrates the electroactivity of HOBr and its potential for electrochemical detection, even if indirectly.
Research indicates that this compound is electroactive at carbon electrodes, unlike the hypobromite (B1234621) anion (OBr⁻). nii.ac.jpresearchgate.net This difference in electrochemical behavior can be exploited in detection methods, particularly considering the pH-dependent dissociation of HOBr to OBr⁻. kuntze.com
Chromatographic and Mass Spectrometric Approaches for Speciation
Chromatographic techniques, often coupled with mass spectrometry, are powerful tools for the separation and identification of different chemical species, including those involving this compound. These methods are particularly valuable for speciation analysis in complex mixtures.
Liquid chromatography (LC), such as High-Performance Liquid Chromatography (HPLC), coupled with detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or tandem Mass Spectrometry (MS/MS), can be used to separate and quantify different bromine-containing species. acs.orgthermofisher.com This hyphenated approach allows for the determination of the distribution of bromine among various chemical forms. thermofisher.com For example, a new HPLC-ICP-MS/MS method was developed to identify and quantify the oxidation products of dimethyl sulfide (B99878) (DMS) and related compounds that react with HOBr in marine environments. acs.org
Mass spectrometry (MS) provides detailed information about the mass-to-charge ratio of ions, enabling the identification and quantification of specific molecules. When coupled with chromatography, it becomes a potent tool for separating complex samples before detection by MS. Methodologies involving chemical derivatization of reactive species prior to gas chromatography (GC) or LC coupled to MS can provide high sensitivity, achieving sub-ppb detection limits for certain species. tandfonline.comresearchgate.net Online mass spectrometry approaches, such as Membrane Introduction Mass Spectrometry (MIMS), are gaining interest for their ability to analyze multiple species in real-time without extensive sample preparation, reaching ppb detection limits for less polar oxidants. tandfonline.comresearchgate.net MIMS has been used to differentiate and quantify various chlorinated and brominated amines, including species potentially related to HOBr reactions. researchgate.net
While comprehensive speciation of all chlorine-produced oxidants (CPOs), which can include HOBr, remains analytically challenging due to their reactivity and low concentrations in complex matrices, chromatographic and mass spectrometric methods offer significant capabilities for identifying and quantifying individual species. tandfonline.comresearchgate.net The formation of brominated tyrosine residues, key indicators of oxidative damage by reactive bromine species like HOBr in proteins, can be detected using HPLC and GC/MS methods. scispace.com
In Situ Detection and Real-time Monitoring Techniques in Research Settings
In situ detection and real-time monitoring techniques allow for the measurement of this compound directly within its environment or a dynamic system, providing insights into its transient nature and biological roles. Fluorescent probes are particularly well-suited for these applications, enabling real-time imaging and monitoring in living systems. nih.govresearchgate.net
The development of ultrasensitive in situ detection techniques for monitoring HOBr levels in biological systems is crucial for understanding its complex pathological and physiological effects. researchgate.net Fluorescent probes have been successfully applied for real-time imaging and biosensing of HOBr in the mitochondria of live cells researchgate.net and for monitoring HOBr in arthritis model mice. nih.govresearchgate.net Two-photon fluorescence imaging, in conjunction with novel probes, has enabled the real-time visual monitoring of trace HOBr in living systems, including cells, zebrafish, and mouse tissues. acs.orgresearchgate.net This has allowed for in situ observation of lysosomal this compound fluctuations in the brain of mice, revealing correlations with depression phenotypes. acs.orgresearchgate.net
Real-time monitoring of HOBr fluctuations in biosystems is key to understanding pathophysiological processes. researchgate.net Similarly, in water environments, real-time monitoring of HOBr is significant for controlling the formation of brominated disinfection byproducts (Br-DBPs) and the degradation of micropollutants. researchgate.netresearchgate.net While fluorescent probes are a major contributor to understanding the biological roles of HOBr, the development of a wider variety of HOBr-specific probes is still needed. nih.govresearchgate.net
Speciation Analysis in Complex Chemical and Biological Matrices
Speciation analysis of this compound in complex matrices, such as environmental water samples and biological tissues, presents significant analytical challenges due to the reactivity of HOBr and the presence of numerous interfering substances. tandfonline.comtandfonline.com
In biological matrices, HOBr is produced endogenously by enzymes like eosinophil peroxidase. wikipedia.orgnih.govscispace.com Analyzing HOBr and its reaction products in these complex biological environments requires highly selective and sensitive methods. Fluorescent probes have been successfully applied for detecting endogenous and exogenous HOBr in living cells and zebrafish. nih.gov Mass spectrometry-based proteomic analysis has been used to identify proteins containing brominated tyrosines in extracellular matrix, indicating the modification of proteins by HOBr in biological tissues. usp.br This technique has helped reveal that peroxidasin, an enzyme producing HOBr, can modify extracellular matrix proteins other than collagen IV through the incorporation of bromide into tyrosine residues. usp.br
Environmental water samples, particularly those undergoing disinfection processes, can contain HOBr along with other reactive species and organic matter, leading to the formation of disinfection byproducts. researchgate.netresearchgate.net Speciation in these matrices is important for assessing water quality and understanding reaction pathways. Methods like DPD spectrophotometry, while used for total halogen measurement, can be adapted or combined with separation techniques for HOBr. google.comenvirotech.com Chromatographic and mass spectrometric methods are valuable for separating and identifying specific brominated species formed in these complex aqueous environments. tandfonline.comresearchgate.net The challenges in speciation analysis in complex matrices often lie in sample preparation, which can be the most time-consuming step and a source of error. tandfonline.com Techniques like microwave-assisted extraction have been used for extracting metal and metalloid organic compounds from solid biological matrices for speciation analysis, suggesting potential applicability for extracting bromine-containing species. tandfonline.com
The development of analytical methods capable of selective recognition of HOBr in the presence of similar reactive species, such as hypochlorous acid, is particularly important due to their similar properties and co-occurrence in many systems. nih.govd-nb.info
Industrial and Technological Applications of Hypobromous Acid Chemical Principles
Principles of Disinfection and Sterilization Chemistry
Hypobromous acid is an effective disinfectant and sterilizing agent due to its ability to inactivate microorganisms. This property is particularly utilized in water treatment and other industrial processes requiring microbial control. iccontrols.comgoogle.com
Chemical Mechanisms of Microbial Inactivation by this compound
The microbial inactivation by this compound is primarily attributed to its ability to penetrate microbial cells and disrupt vital cellular components and processes. sciencepg.com HOBr, being an oxidizing agent, reacts with various biomolecules within the microorganism. nih.gov Potential mechanisms include the oxidation of sulfhydryl groups in enzymes and amino acids, leading to the formation of disulfide bonds and potential protein crosslinking. wikipedia.org This can disrupt protein function and synthesis. nih.govwikipedia.org HOBr may also interfere with nutrient uptake, damage cell membranes, and cause breaks in DNA, ultimately leading to cell death. sciencepg.comnih.gov
Mechanistic Comparison with Other Halogenating Agents
This compound's disinfection mechanism shares similarities with other halogenating agents like hypochlorous acid (HOCl), but key differences exist, particularly concerning their behavior at different pH levels and their reactions with nitrogenous compounds. Both HOBr and HOCl are considered the primary active species for disinfection in their respective aqueous solutions. iccontrols.comwikipedia.org
A significant difference lies in their pKa values. HOBr has a pKa of approximately 8.65, while HOCl has a pKa of around 7.5. wikipedia.orggeeksforgeeks.orgca.gov This means that at higher pH levels (between 7.5 and 9.0), a greater percentage of total bromine exists as the more potent this compound compared to hypochlorous acid in chlorine-based systems. iccontrols.comwatertechnologies.com This makes bromine-based disinfectants, and thus HOBr, particularly effective in alkaline waters, such as those found in cooling towers. iccontrols.comwatertechnologies.com
Furthermore, when reacting with ammonia (B1221849), chlorine forms chloramines, which have significantly lower biocidal activity than HOCl. watertechnologies.com In contrast, bromine reacts with ammonia to form bromamines. iccontrols.comwatertechnologies.com Unlike chloramines, bromamines are less stable and can revert back to this compound, allowing for continued disinfection. iccontrols.comwatertechnologies.com Bromamines themselves also exhibit greater biocidal power than their chloramine (B81541) counterparts. iccontrols.com
While both are strong oxidants, HOBr is considered a weaker oxidant but a stronger halogenating agent compared to HOCl. ca.gov
The efficacy of HOBr/hypobromite (B1234621) and HOCl/hypochlorite (B82951) against different microorganisms can vary. Studies have shown that certain bacteria and viruses exhibit similar sensitivity to both, while others, like bacteriophages MS2, may be more sensitive to this compound. researchgate.net
Role in Advanced Oxidation Processes for Water and Wastewater Treatment
This compound plays a role in Advanced Oxidation Processes (AOPs) used for water and wastewater treatment. AOPs are designed to generate highly reactive species, primarily hydroxyl radicals (•OH), to degrade contaminants. nih.gov HOBr can be formed as an intermediate in certain AOPs, particularly in bromide-containing waters treated with oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂). epfl.chaquaenergyexpo.com
Utilization as a Chemical Reagent in Organic Synthesis
This compound serves as a chemical reagent in organic synthesis, primarily for its ability to act as a source of electrophilic bromine. It can be involved in reactions such as the bromination of organic compounds. While detailed examples of specific reactions were not extensively found within the search results, its nature as a hypohalous acid suggests its potential in various oxidation and halogenation reactions in organic chemistry.
Future Directions and Emerging Research Avenues in Hypobromous Acid Chemistry
Interdisciplinary Research Frontiers and Collaborations
Research into hypobromous acid is increasingly crossing traditional disciplinary boundaries. Collaborations between chemists, biologists, environmental scientists, and material scientists are essential to fully elucidate the multifaceted roles of HOBr. For instance, understanding the endogenous production and activity of HOBr by enzymes like eosinophil peroxidase (EPO) and myeloperoxidase (MPO) in biological systems requires expertise in biochemistry and cell biology, alongside analytical chemistry for detection researchgate.netmdpi.comnih.gov. The role of HOBr as a reactive oxygen species (ROS) in physiological and pathological conditions, such as inflammation and neurodegenerative diseases, is an active area of interdisciplinary investigation researchgate.netacs.orgresearchgate.net.
In environmental science, studying the impact of HOBr on marine aerosols and stratospheric ozone depletion necessitates collaboration between atmospheric chemists and physical chemists to understand its solubility and reactions in various atmospheric conditions science.govcopernicus.org. The potential role of HOBr as a sink for marine dimethyl sulfide (B99878) (DMS), produced by marine algae, highlights a frontier in ocean-atmosphere chemistry requiring integrated biological and chemical approaches researchgate.net. Furthermore, the formation of brominated disinfection byproducts (Br-DBPs) during water treatment involving bromide ions and oxidants like chlorine or ozone underscores the need for collaboration between analytical chemists and environmental engineers to develop strategies for monitoring and mitigating their formation researchgate.nettandfonline.com.
Novel Synthetic Approaches and Derivatizations of this compound
Developing novel and efficient synthetic routes to HOBr and its derivatives remains a key area of research, particularly for applications requiring controlled generation or specific reactivity. While the disproportionation of bromine in water is a known method, alternative approaches are being explored testbook.comgeeksforgeeks.org. Enzymatic methods using bromoperoxidases offer a milder, more selective route for HOBr generation in situ, which is particularly relevant for biocatalysis and the synthesis of brominated natural products testbook.comgeeksforgeeks.orgrptu.de.
Research is also focused on developing new reagents that can generate HOBr or act as sources of electrophilic bromine under specific conditions. For example, the reaction of NaBrO₃ with NaHSO₃ has been shown to generate HOBr in situ for use in organic synthesis, such as the oxidative transformation of aldehydes to 2-substituted oxazolines tsijournals.com. Future work may involve designing solid-supported reagents or microfluidic systems for the continuous and controlled generation of HOBr for fine chemical synthesis or flow chemistry applications. Exploring the derivatization of HOBr to form stable precursors or masked forms that can release HOBr on demand is another potential avenue, enabling its use in applications where its inherent instability is a challenge.
Advancements in Computational Modeling Paradigms
Computational chemistry plays an increasingly vital role in understanding the complex reaction mechanisms and properties of this compound, which can be challenging to study experimentally due to its instability. Advanced computational modeling paradigms, such as Density Functional Theory (DFT) calculations and ab initio methods, are being used to investigate the electrophilic nature of HOBr and its reactions with various molecules researchgate.net. These models can provide insights into reaction kinetics, thermodynamics, and transition states, helping to predict reactivity and selectivity.
Future advancements in computational modeling could involve developing more accurate and efficient methods for simulating HOBr chemistry in different phases (aqueous, gas, aerosol) and environments (biological, atmospheric, industrial). This includes modeling its interactions with complex biological molecules like proteins and nucleic acids, predicting the formation pathways and stability of brominated products, and simulating its behavior at interfaces. researchgate.netnih.govnih.gov. Integrating computational results with experimental data through cheminformatics and machine learning approaches could lead to predictive models for HOBr reactivity and its environmental or biological impact.
Exploration of Undiscovered Reactivity and Catalytic Roles
The reactivity of this compound is primarily associated with its electrophilic nature and oxidative properties researchgate.netuchile.cl. However, there may be undiscovered aspects of its reactivity and potential catalytic roles. Research is ongoing to explore its reactions with a wider range of organic and inorganic substrates, particularly in complex matrices. For instance, studies on its reaction with dimethyl sulfide (DMS) and its oxidation products are revealing new environmental sinks for these compounds researchgate.net.
Investigating the potential of HOBr in catalytic cycles is another emerging area. While HOBr itself is a reactant, it could be involved in catalytic processes, either as an intermediate or by activating other species. Research into bromoperoxidases suggests that HOBr or related electrophilic bromine species are involved in enzymatic bromination reactions rptu.de. Exploring synthetic catalysts that mimic the activity of bromoperoxidases or utilize HOBr in novel catalytic transformations could lead to new synthetic methodologies. The potential for HOBr to catalyze specific oxidation or halogenation reactions under controlled conditions warrants further investigation.
Methodological Advancements in Analytical Chemistry for Trace Analysis
Accurate and sensitive detection of this compound, especially at trace concentrations in complex samples, remains a significant analytical challenge researchgate.netmdpi.comresearchgate.net. Its transient nature and potential interference from other reactive species necessitate the development of advanced analytical methodologies. Fluorescent probes have emerged as powerful tools for the selective and sensitive detection of HOBr in biological systems and environmental samples, enabling real-time monitoring and imaging researchgate.netmdpi.comnih.govacs.orgresearchgate.netnih.gov.
Q & A
Q. Key considerations :
- Use inert materials (e.g., glass) to prevent catalytic decomposition.
- Monitor temperature (20–25°C optimal) and pH in real time to stabilize HBrO .
Basic: What are the key physical and chemical properties of this compound relevant to experimental design?
| Property | Value | Source |
|---|---|---|
| Molecular weight | 96.911 g/mol | |
| pKa | 8.65 | |
| Density | 2.470 g/cm³ | |
| Boiling point | 20–25°C | |
| Chemical behavior : |
- Decomposes via , especially under acidic or high-temperature conditions .
- Redox activity: Strong oxidizer in antimicrobial applications .
Basic: Which analytical techniques are recommended for quantifying this compound in solution?
- Iodometric titration : Quantifies active bromine species via reaction with iodide () to form , measured spectrophotometrically at 352 nm .
- UV-Vis spectroscopy : Direct detection at 259 nm (ε = 430 M⁻¹cm⁻¹), though interference from or requires baseline correction .
- Electrochemical methods : Amperometric sensors with platinum electrodes can track real-time HBrO concentration in flow systems .
Methodological note : Calibrate instruments frequently and use stabilizers (e.g., borate buffer) to mitigate decomposition during analysis .
Advanced: How can researchers address stability challenges during this compound experiments?
HBrO’s instability arises from:
- pH sensitivity : Decomposes rapidly below pH 6. Use buffered solutions (e.g., phosphate buffer at pH 8–9) .
- Temperature control : Store solutions at 4°C and minimize exposure to light .
- Real-time monitoring : Couple inline spectroscopy with automated pH adjustment to maintain stability in dynamic systems .
Experimental design tip : Conduct pilot studies to determine decomposition kinetics under your specific conditions .
Advanced: How does this compound’s antimicrobial efficacy compare to hypochlorous acid, and what methodologies are used to assess this?
- Microbial assays : Compare minimum inhibitory concentrations (MICs) against pathogens (e.g., E. coli) using broth dilution methods. HBrO is ~2–3× less potent than HClO at neutral pH but outperforms it in biofilm penetration due to smaller molecular size .
- Mechanistic studies : Use electron paramagnetic resonance (EPR) to track radical formation (e.g., ) during oxidation of bacterial cell components .
- Statistical analysis : Apply ANOVA to evaluate efficacy differences across pH ranges and organic load conditions .
Advanced: What are the dominant mechanistic pathways in this compound-mediated oxidation reactions?
- Direct electrophilic attack : HBrO oxidizes thiols (-SH) and amines (-NH₂) in proteins, disrupting microbial membranes .
- Radical formation : Under UV light, HBrO generates radicals, which degrade organic pollutants via chain reactions. Track intermediates using LC-MS .
- Competing pathways : In bromide-rich environments, HBrO may recycle to , complicating kinetic models. Use isotopic labeling () to elucidate pathways .
Advanced: How can researchers evaluate the environmental impact of this compound degradation byproducts?
- Degradation profiling : Use GC-MS to identify brominated disinfection byproducts (DBPs) like bromoform () in water treatment simulations .
- Toxicity assays : Compare LC₅₀ values of HBrO-derived DBPs vs. parent compound using Daphnia magna or algal growth inhibition tests .
- Regulatory compliance : Cross-reference data with EPA guidelines for brominated DBPs (e.g., Maximum Contaminant Levels) .
Advanced: How should researchers resolve discrepancies in reported pKa values or decomposition kinetics of this compound?
- Source validation : Prioritize data from standardized methods (e.g., NIST’s potentiometric titrations at 25°C ).
- Contextual analysis : Assess whether variations arise from ionic strength differences (e.g., 0.1 M vs. 0.5 M solutions) or buffer interactions .
- Meta-analysis : Use software like Review Manager to statistically aggregate literature data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
